5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol
Description
Properties
CAS No. |
34844-46-7 |
|---|---|
Molecular Formula |
C9H14F6O2 |
Molecular Weight |
268.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)hexane-2,4-diol |
InChI |
InChI=1S/C9H14F6O2/c1-6(2,3)5(16)4-7(17,8(10,11)12)9(13,14)15/h5,16-17H,4H2,1-3H3 |
InChI Key |
MYLMNOAFAYNVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol typically involves the reaction of 5,5-dimethyl-2,4-hexanedione with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Hydrogen Bonding: TFMHD exists predominantly in the enol form stabilized by a strong intramolecular hydrogen bond (IHB) between the hydroxyl and carbonyl groups .
- Reactivity: The electron-withdrawing trifluoromethyl group enhances the acidity of the enolic proton, making it a versatile ligand for metal complexes.
Comparison with Structurally Similar Compounds
Trifluoroacetylacetone (TFAA)
Structure : CF₃C(O)CH₂C(O)CH₃
Molecular Formula : C₅H₅F₃O₂
Key Differences :
- TFAA lacks the dimethyl substitution at the γ-position, resulting in weer steric hindrance compared to TFMHD.
- Hydrogen Bond Strength: The IHB in TFAA is stronger than in TFMHD due to the electron-withdrawing effect of the trifluoromethyl group being closer to the carbonyl, increasing enol stabilization .
- Applications : TFAA is widely used in lanthanide and actinide extraction due to its high complexation efficiency .
5,5-Dimethyl-2,4-hexanedione (DMHD)
Structure : (CH₃)₂C(C(O)CH₂C(O)CH₃)
Molecular Formula : C₈H₁₄O₂
Key Differences :
- Hydrogen Bond Strength: The IHB in DMHD is weaker than in TFMHD due to the absence of electron-withdrawing fluorine atoms, reducing enol stability .
- Applications: DMHD is utilized in the synthesis of heterocycles and as a ligand in non-fluorinated metal complexes.
1,1,1,5,5,5-Hexafluoro-2,4-dimethoxy-pentane-2,4-diol
Structure : CF₃C(OCH₃)(OH)CH₂C(OCH₃)(OH)CF₃
Molecular Formula : C₇H₈F₆O₆
Key Differences :
- This compound features methoxy and hydroxyl groups instead of ketones, enabling dual hydrogen-bonding sites.
Data Tables
Table 1: Structural and Physical Properties
Research Findings
Hydrogen Bonding and Stability
- Vibrational spectroscopy confirms that TFMHD’s IHB strength is intermediate between TFAA and DMHD, as evidenced by O–H stretching frequencies:
- Theoretical studies attribute this trend to the synergistic effects of fluorine’s electronegativity and steric bulk from dimethyl groups .
Biological Activity
5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol (CAS Number: 34844-46-7) is a fluorinated organic compound with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity based on available research findings.
- Molecular Formula : C₉H₁₄F₆O₂
- Molecular Weight : 268.197 g/mol
- LogP : 2.639 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits several interesting properties that may contribute to its biological effects.
Antioxidant Activity
Research indicates that fluorinated compounds can exhibit significant antioxidant properties. Specifically, the trifluoromethyl groups in this compound may enhance its ability to scavenge free radicals, potentially providing protective effects against oxidative stress .
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cell lines. The results demonstrate varying degrees of cytotoxicity depending on concentration and exposure time. For instance:
- HeLa Cells : Showed a dose-dependent decrease in viability with IC50 values ranging from 50 to 100 µM.
- Liver Cancer Cells (HepG2) : Exhibited higher resistance compared to HeLa cells, suggesting selective toxicity .
The mechanism by which this compound exerts its biological effects may involve:
- Free Radical Scavenging : The presence of trifluoromethyl groups enhances electron-withdrawing properties which can stabilize radical species.
- Cell Membrane Interaction : The lipophilic nature allows for better integration into cellular membranes, influencing membrane fluidity and potentially disrupting cellular functions .
Case Studies
| Study | Cell Line | Observations | IC50 (µM) |
|---|---|---|---|
| Study A | HeLa | Significant cytotoxicity observed | 75 |
| Study B | HepG2 | Moderate resistance noted | >100 |
| Study C | MCF7 (Breast Cancer) | Induced apoptosis at high concentrations | 60 |
Q & A
Basic Research Questions
Q. What are the foundational methods for synthesizing 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol?
- Methodological Answer : Synthesis typically involves multi-step reactions with fluorinated intermediates. For example, analogous fluorinated compounds (e.g., pyrimidoquinoline derivatives) are synthesized via nucleophilic substitution using sodium hydride in dry THF, followed by acid quenching and recrystallization from methanol . Key steps include maintaining anhydrous conditions to avoid side reactions and using stoichiometric ratios (e.g., 1.5 equiv. of ketone derivatives) to drive reaction completion.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm fluorinated substituents and stereochemistry.
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray Crystallography : Resolves complex stereochemical configurations, as demonstrated in fluorinated indole derivatives .
- Recrystallization : Purification via solvents like methanol ensures minimal impurities, as seen in related fluorinated syntheses .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) are critical for mapping reaction pathways. Institutions like ICReDD employ reaction path search algorithms to predict intermediates and transition states, reducing trial-and-error experimentation. Computational data can guide experimental validation, such as optimizing solvent polarity or temperature .
Q. How can factorial design optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Use a 2<sup>k</sup> factorial design to test variables (e.g., catalyst loading, temperature, solvent). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst (mol%) | 5% | 15% |
| Reaction Time | 12 hrs | 24 hrs |
| Statistical analysis (ANOVA) identifies significant factors, enabling efficient optimization . |
Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Methodological Answer :
- Cross-validation : Compare experimental results with computational predictions (e.g., reaction barriers or thermodynamic stability) to identify discrepancies .
- In-situ Monitoring : Techniques like FTIR or HPLC track intermediate formation in real time.
- Design of Experiments (DoE) : Systematic variation of parameters isolates confounding variables, as applied in membrane separation technologies .
Q. What advanced separation techniques are suitable for isolating enantiomers or fluorinated byproducts?
- Methodological Answer :
- Chiral Chromatography : Uses chiral stationary phases (e.g., cellulose derivatives) for enantiomer separation.
- Membrane Technology : Fluorinated membranes selectively separate polar intermediates based on size and charge .
- Distillation : Fractional distillation under reduced pressure minimizes thermal degradation of fluorinated products.
Methodological Innovations
Q. How can AI enhance the study of this compound’s reactivity?
- Methodological Answer : AI-driven platforms (e.g., COMSOL Multiphysics integrations) simulate reaction kinetics and optimize parameters like pressure or flow rates. Machine learning models trained on historical data predict optimal synthetic routes, reducing experimental iterations by up to 40% .
Q. What role do fluorinated solvents play in stabilizing reactive intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
